molecular formula C16H22N2O B3846542 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole

4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B3846542
M. Wt: 258.36 g/mol
InChI Key: UZAAUCJAALWLAC-UHFFFAOYSA-N
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Description

4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties

Preparation Methods

The synthesis of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2,4-dimethylphenol with 3-bromopropylamine to form an intermediate, which is then cyclized with 3,5-dimethylpyrazole under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been explored for its applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but its structural properties suggest potential interactions with various biological macromolecules .

Comparison with Similar Compounds

4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:

Properties

IUPAC Name

4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-11-7-8-16(12(2)10-11)19-9-5-6-15-13(3)17-18-14(15)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAAUCJAALWLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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